molecular formula C13H15F3O B11869066 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol

1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol

Cat. No.: B11869066
M. Wt: 244.25 g/mol
InChI Key: HOPNBXOJIBRLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the reactive intermediates and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise reactivity and stability.

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-2-6-10(11)12(17)8-4-1-5-9-12/h2-3,6-7,17H,1,4-5,8-9H2

InChI Key

HOPNBXOJIBRLQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.